Ethyl 2-(2,4-dichlorophenoxy)-3-oxobutanoate
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Overview
Description
Ethyl 2-(2,4-dichlorophenoxy)-3-oxobutanoate is an organic compound that belongs to the family of phenoxy herbicides. This compound is known for its selective herbicidal properties, primarily targeting broadleaf weeds while leaving grasses relatively unaffected. It is a derivative of 2,4-dichlorophenoxyacetic acid, a widely used herbicide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-dichlorophenoxy)-3-oxobutanoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with ethyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dichlorophenoxy)-3-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form 2,4-dichlorophenoxyacetic acid and ethyl acetoacetate.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols under mild heating.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and ethyl acetoacetate.
Reduction: Ethyl 2-(2,4-dichlorophenoxy)-3-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2,4-dichlorophenoxy)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development, particularly in weed control.
Medicine: Investigated for its potential anti-inflammatory properties due to its structural similarity to other bioactive compounds.
Industry: Utilized in the formulation of herbicides for agricultural use.
Mechanism of Action
The herbicidal action of Ethyl 2-(2,4-dichlorophenoxy)-3-oxobutanoate is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by the plant, it induces uncontrolled growth, leading to the death of susceptible broadleaf weeds. The compound is absorbed through the leaves and translocated to the meristematic tissues, where it disrupts normal cell division and growth processes.
Comparison with Similar Compounds
Ethyl 2-(2,4-dichlorophenoxy)-3-oxobutanoate is similar to other phenoxy herbicides, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action but different chemical structure.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with broader spectrum activity but higher toxicity.
Mecoprop (MCPP): A phenoxy herbicide with selective action against broadleaf weeds.
The uniqueness of this compound lies in its specific ester functional group, which can be hydrolyzed to release active herbicidal agents, providing a controlled release mechanism in herbicide formulations.
Properties
CAS No. |
52043-38-6 |
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Molecular Formula |
C12H12Cl2O4 |
Molecular Weight |
291.12 g/mol |
IUPAC Name |
ethyl 2-(2,4-dichlorophenoxy)-3-oxobutanoate |
InChI |
InChI=1S/C12H12Cl2O4/c1-3-17-12(16)11(7(2)15)18-10-5-4-8(13)6-9(10)14/h4-6,11H,3H2,1-2H3 |
InChI Key |
UDKSKEBTKAXQBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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